molecular formula C11H15N3O2 B14020561 tert-Butyl (5-vinylpyridazin-3-yl)carbamate

tert-Butyl (5-vinylpyridazin-3-yl)carbamate

Cat. No.: B14020561
M. Wt: 221.26 g/mol
InChI Key: BZIVQBVFWVZKMO-UHFFFAOYSA-N
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Description

1,1-DIMETHYLETHYL N-(5-ETHENYL-3-PYRIDAZINYL)CARBAMATE is a chemical compound known for its unique structure and properties. It is used in various scientific research applications due to its reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-DIMETHYLETHYL N-(5-ETHENYL-3-PYRIDAZINYL)CARBAMATE typically involves the reaction of 1,1-dimethylethyl carbamate with 5-ethenyl-3-pyridazine . The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process is optimized for efficiency and cost-effectiveness, often incorporating advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1,1-DIMETHYLETHYL N-(5-ETHENYL-3-PYRIDAZINYL)CARBAMATE undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the ethenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridazinyl carbamates.

Scientific Research Applications

1,1-DIMETHYLETHYL N-(5-ETHENYL-3-PYRIDAZINYL)CARBAMATE is used in various fields of scientific research:

    Chemistry: As a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1,1-DIMETHYLETHYL N-(5-ETHENYL-3-PYRIDAZINYL)CARBAMATE exerts its effects involves interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,1-DIMETHYLETHYL N-(5-ETHENYL-3-PYRIDAZINYL)CARBAMATE: shares similarities with other pyridazinyl carbamates and ethenyl-substituted compounds.

    1,1-DIMETHYLETHYL N-(5-ETHYL-3-PYRIDAZINYL)CARBAMATE: Similar structure but with an ethyl group instead of an ethenyl group.

    1,1-DIMETHYLETHYL N-(5-PROPYL-3-PYRIDAZINYL)CARBAMATE: Contains a propyl group instead of an ethenyl group.

Uniqueness

The presence of the ethenyl group in 1,1-DIMETHYLETHYL N-(5-ETHENYL-3-PYRIDAZINYL)CARBAMATE imparts unique reactivity and potential biological activities compared to its analogs. This makes it a valuable compound for specific research applications where such properties are desired.

Properties

Molecular Formula

C11H15N3O2

Molecular Weight

221.26 g/mol

IUPAC Name

tert-butyl N-(5-ethenylpyridazin-3-yl)carbamate

InChI

InChI=1S/C11H15N3O2/c1-5-8-6-9(14-12-7-8)13-10(15)16-11(2,3)4/h5-7H,1H2,2-4H3,(H,13,14,15)

InChI Key

BZIVQBVFWVZKMO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=NN=CC(=C1)C=C

Origin of Product

United States

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